4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid
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Overview
Description
4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS# 926242-52-6) is a useful research chemical . It has a molecular weight of 239.66 and a molecular formula of C11H10ClNO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Canonical SMILES: C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O . The InChI representation is InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.66 . It has a complexity of 304 and a LogP of 3.03620 . It has a Hydrogen Bond Acceptor Count of 3 and a Hydrogen Bond Donor Count of 2 .Scientific Research Applications
Epoxy Amino Acids Production
- Derivatives of 2-amino-4-pentenoic acid were used to produce four stereoisomers of 4-hydroxyproline derivatives through an efficient resolution and epoxidation process. This research illustrates the chemical versatility and potential applications in synthesizing amino acid derivatives for pharmaceutical or material science applications (Krishnamurthy et al., 2014).
Molecular Salts/Cocrystals in Antiviral Applications
- A study on 2-Chloro-4-nitrobenzoic acid, an antiviral agent, demonstrated the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This research showcases the importance of crystal engineering in developing pharmaceutical compounds, highlighting how modifications in molecular structures can impact their therapeutic efficacy and stability (Oruganti et al., 2017).
Water Purification Techniques
- Research involving the photodecomposition of chlorobenzoic acids under UV light in water purification contexts underscores the environmental applications of benzoic acid derivatives. This highlights the compound's potential utility in environmental chemistry for the degradation of toxic substances (Crosby & Leitis, 1969).
Novel Prodrugs Development
- The synthesis of novel prodrugs for anticancer agents, where the activating effect of the ionized carboxyl function is masked through an amide bond, indicates the pharmaceutical applications of benzoic acid derivatives in creating more effective and targeted cancer treatments (Springer et al., 1990).
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic beta-chlorovinyl aldehydes using 2-[(carboxymethyl)amino]benzoic acids demonstrates the compound's role in creating complex organic molecules, which could be key intermediates in pharmaceutical synthesis or material science applications (Majo & Perumal, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell motility, and proliferation .
Mode of Action
This compound acts as a potent and selective inhibitor of TRPM4 . It penetrates cells and inhibits TRPM4, showing no significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of TRPM4. By inhibiting TRPM4, it can potentially modulate calcium homeostasis and influence processes such as cell motility and proliferation .
Properties
IUPAC Name |
4-chloro-2-(cyclopropanecarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYPGSXTQKCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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